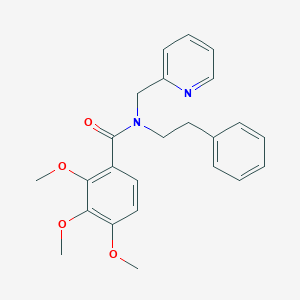
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was initially discovered in the early 1990s and was found to have potent anti-tumor activity in preclinical studies. Since then, numerous studies have been conducted to investigate the mechanism of action of DMXAA and its potential as a cancer therapy.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation of the immune system leads to the destruction of tumor cells.
Biochemical and Physiological Effects:
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to increase blood flow to tumors, which may enhance the delivery of other cancer therapies. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potent anti-tumor activity. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to be effective against a variety of cancer types. Another advantage is that N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
One limitation of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is that its mechanism of action is not fully understood. This makes it difficult to predict its effectiveness in different cancer types and patient populations. Another limitation is that N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
There are a number of future directions for research on N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific immune cells and cytokines involved in its anti-tumor activity. Another direction is to test N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in clinical trials to determine its safety and efficacy in humans. Additionally, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could be tested in combination with other cancer therapies to determine if it enhances their activity. Finally, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could be modified to improve its potency and selectivity for tumor cells.
Synthesis Methods
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate to form a pyrimidine intermediate. This intermediate is then reacted with methyl chloroformate to form the final product, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Scientific Research Applications
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-5-10(2)7-13(6-9)18-15(19)14-11(3)12(4)16-8-17-14/h5-8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAAWLECSVPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC=NC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)
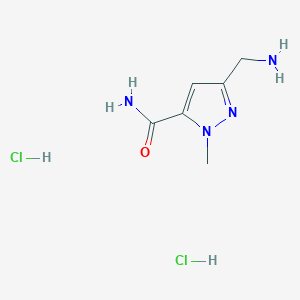
![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)
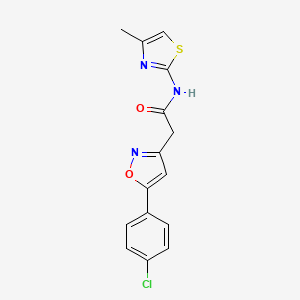
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)
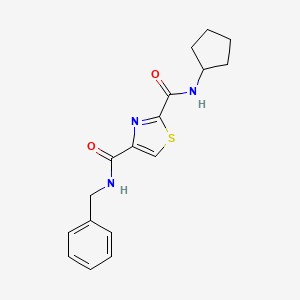
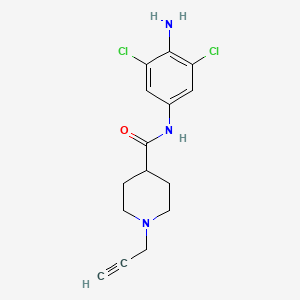
![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)
![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)
